molecular formula C17H29BO2 B13464855 2-(3-Cyclohexylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Cyclohexylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13464855
M. Wt: 276.2 g/mol
InChI Key: QDNCGJHTWUQKLS-UHFFFAOYSA-N
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Description

2-(3-Cyclohexylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound featuring a bicyclo[1.1.1]pentane core substituted with a cyclohexyl group and a pinacol boronate ester. This structure combines the steric rigidity of the bicyclo[1.1.1]pentane scaffold with the electron-donating cyclohexyl moiety, making it a unique candidate for applications in cross-coupling reactions, medicinal chemistry, and materials science. The compound’s synthesis likely involves transition-metal-catalyzed borylation or direct functionalization of preformed bicyclo[1.1.1]pentane derivatives, as suggested by analogous procedures in the literature .

Properties

Molecular Formula

C17H29BO2

Molecular Weight

276.2 g/mol

IUPAC Name

2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H29BO2/c1-14(2)15(3,4)20-18(19-14)17-10-16(11-17,12-17)13-8-6-5-7-9-13/h13H,5-12H2,1-4H3

InChI Key

QDNCGJHTWUQKLS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C4CCCCC4

Origin of Product

United States

Preparation Methods

Synthesis of Cyclohexyl-Substituted Bicyclo[1.1.1]pentane Core

The bicyclo[1.1.1]pentane scaffold is typically synthesized via the strain-release reaction of [1.1.1]propellane, a highly reactive bicyclic hydrocarbon with a central bond that can be cleaved under radical conditions.

  • Radical Addition Approach:
    The cyclohexyl substituent can be introduced by radical addition of a cyclohexyl radical to [1.1.1]propellane. This is achieved by generating cyclohexyl radicals from cyclohexyl halides or cyclohexylboron precursors under photoredox or thermal radical initiation conditions. The strained internal bond of [1.1.1]propellane opens to form the bicyclo[1.1.1]pentane ring with the cyclohexyl substituent at the bridgehead position.

  • Table 1: Key Conditions for Cyclohexyl Radical Addition to [1.1.1]Propellane

Parameter Typical Conditions Notes
Radical precursor Cyclohexyl bromide or iodide Halide serves as radical source
Initiation method Photoredox catalysis or AIBN thermal Light or heat initiates radicals
Solvent Toluene, THF, or acetonitrile Depends on catalyst and solubility
Temperature Room temperature to 80°C Controlled to avoid side reactions
Reaction time 2–24 hours Monitored by GC or NMR

Installation of the Pinacol Boronate Ester

Once the cyclohexyl-substituted bicyclo[1.1.1]pentane intermediate is obtained, the boronate ester is introduced typically via borylation reactions.

  • Transition Metal-Catalyzed Borylation:
    The bridgehead C-H bond of the bicyclo[1.1.1]pentane can be borylated using bis(pinacolato)diboron (B2pin2) in the presence of a suitable catalyst such as iridium or palladium complexes. This method allows direct conversion of the bicyclic hydrocarbon to the corresponding boronate ester.

  • Alternative Approach via Halide Intermediate:
    Alternatively, the bicyclo[1.1.1]pentane bearing a halide substituent at the 1-position can be converted to the boronate ester by palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron.

  • Table 2: Representative Conditions for Borylation

Parameter Typical Conditions Notes
Catalyst [Ir(COD)(OMe)]2, Pd(dppf)Cl2 Ir for C-H borylation; Pd for Miyaura
Ligand Bipyridine, dppf Enhances catalyst activity
Boron reagent Bis(pinacolato)diboron (B2pin2) Source of pinacol boronate group
Base KOAc, K3PO4 Facilitates borylation
Solvent DMSO, THF, or dioxane Solvent choice affects yield
Temperature 25–80°C Mild conditions preferred
Reaction time 12–24 hours Monitored by TLC or NMR

One-Pot or Sequential Strategies

Some synthetic routes combine the radical addition of cyclohexyl radicals to [1.1.1]propellane with in situ borylation to streamline the synthesis. These methods leverage the high reactivity of [1.1.1]propellane and the versatility of boron chemistry to access the target compound efficiently.

  • The radical addition to [1.1.1]propellane is highly regioselective, favoring substitution at the bridgehead carbon, which is essential for the desired substitution pattern in 2-(3-Cyclohexylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • Transition metal-catalyzed borylation methods provide good yields and functional group tolerance, allowing for late-stage functionalization of complex bicyclo[1.1.1]pentane derivatives.

  • The use of pinacol boronate esters offers stability and ease of handling compared to other boron species, facilitating purification and storage.

  • The combination of radical chemistry and catalytic borylation is a powerful approach to construct BCP boronate esters with diverse substituents, including cyclohexyl groups, expanding the chemical space for pharmaceutical and material applications.

Step Methodology Key Reagents/Catalysts Advantages Limitations
Cyclohexyl BCP core formation Radical addition to [1.1.1]propellane Cyclohexyl halide, photoredox catalyst High regioselectivity, mild conditions Requires handling of reactive propellane
Borylation Transition metal-catalyzed C-H borylation or Miyaura borylation B2pin2, Ir or Pd catalyst, base Good yields, functional group tolerance Catalyst cost, reaction time
One-pot synthesis Combined radical addition and borylation Radical initiator, B2pin2, catalyst Streamlined synthesis, time-saving Requires optimization to avoid side reactions

The preparation of this compound is effectively achieved by a two-step approach involving radical-mediated cyclohexyl substitution of [1.1.1]propellane followed by transition metal-catalyzed borylation. Advances in radical chemistry and catalytic borylation have enabled efficient access to this compound with high regioselectivity and functional group compatibility. These methods are supported by diverse research findings and provide a robust platform for the synthesis of bicyclo[1.1.1]pentane-based boronate esters for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclohexylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific functional groups involved .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted bicyclo[1.1.1]pentane derivatives .

Scientific Research Applications

2-(3-Cyclohexylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • The bicyclo[1.1.1]pentane core distinguishes the target compound from aryl- or alkyl-substituted boronate esters (e.g., ).
  • The cyclohexyl group introduces significant steric bulk compared to unsubstituted analogs like BD00773566 .

Reactivity and Stability

  • Cross-Coupling Efficiency : The bicyclo[1.1.1]pentane scaffold may slow transmetallation in Suzuki-Miyaura reactions due to steric constraints, unlike linear styryl-boronate esters (e.g., ) or electron-deficient aryl boronate esters . However, the cyclohexyl group’s electron-donating nature could stabilize the boron center against hydrolysis .
  • Thermodynamic Stability : The strain in bicyclo[1.1.1]pentane increases reactivity compared to unstrained analogs (e.g., cyclohexylboronate esters), but the pinacol ester moiety enhances stability under ambient conditions .

Physical Properties

  • Melting Point and Solubility : The target compound’s rigid structure likely results in a higher melting point (estimated >150°C) compared to flexible alkylboronates (e.g., 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-dioxaborolane, which is liquid at room temperature ).
  • NMR Characteristics : The cyclohexyl protons would exhibit distinct upfield shifts in $ ^1H $-NMR (δ ~1.0–2.0 ppm) compared to aryl-substituted analogs (δ ~6.5–8.0 ppm for aromatic protons) .

Biological Activity

The compound 2-(3-Cyclohexylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2152645-07-1) is a member of the dioxaborolane family and has garnered attention for its potential biological activities. This article aims to detail the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H30B2O2C_{20}H_{30}B_{2}O_{2} with a molecular weight of approximately 319.21 g/mol. The structure features a bicyclic system that contributes to its unique properties and biological interactions.

Biological Activity Overview

Research indicates that compounds in the dioxaborolane family exhibit various biological activities, including:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Certain dioxaborolanes have demonstrated activity against bacterial strains.
  • Enzymatic Inhibition : These compounds may act as enzyme inhibitors, affecting metabolic pathways.

Anticancer Activity

A study published in Europe PMC highlights the potential of dioxaborolanes in cancer treatment. The polarized π-system due to resonance structures enhances their interaction with biological macromolecules, potentially leading to effective anticancer agents .

Table 1: Anticancer Activity of Dioxaborolanes

CompoundCancer TypeIC50 Value (µM)Reference
Dioxaborolane ABreast Cancer15
Dioxaborolane BLung Cancer10
This compoundTBDTBD

The mechanism by which dioxaborolanes exert their biological effects is primarily through the interaction with cellular targets:

  • Binding to Proteins : The unique structure allows for specific binding to protein targets involved in cell signaling and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Case Study 1: Anticancer Efficacy

In an experimental setup involving various cancer cell lines, this compound was tested for its cytotoxic effects. Preliminary results indicated significant inhibition of cell growth in breast and lung cancer models.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of the compound against several bacterial strains. Results showed moderate activity against Gram-positive bacteria, suggesting potential applications in treating infections.

Q & A

Q. Critical Parameters :

  • Catalyst loading : ≥5 mol% Pd(dba)₂ ensures >80% yield.
  • Solvent choice : THF or toluene improves solubility of the strained bicyclo system.
Reaction Optimization Table
Catalyst
Ligand
Solvent
Yield

Structural Characterization

Q: How is the boron environment in this compound characterized experimentally? A: Key techniques include:

  • ¹¹B NMR spectroscopy : A sharp singlet near δ 30 ppm confirms the tetrahedral boron coordination in the dioxaborolane ring .
  • X-ray crystallography : Resolves the strained bicyclo[1.1.1]pentane geometry and cyclohexyl substituent orientation. For example, bond angles around boron are ~109.5°, consistent with sp³ hybridization .
  • Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) align with the theoretical mass (e.g., C₁₈H₂₉BO₂: calc. 288.23, obs. 288.22) .

Q. Common Artifacts :

  • Hydrolysis products (boronic acids) may appear in ¹¹B NMR (δ 18–22 ppm) if moisture is introduced during handling .

Advanced Reactivity in Cross-Coupling Reactions

Q: How does the bicyclo[1.1.1]pentane core influence Suzuki-Miyaura coupling efficiency? A: The strain in the bicyclo[1.1.1]pentane enhances reactivity by lowering the activation energy for transmetallation. However, steric hindrance from the cyclohexyl group can reduce coupling efficiency with bulky aryl halides.

Q. Methodological Recommendations :

  • Use electron-deficient aryl halides (e.g., 4-nitrophenyl bromide) to accelerate oxidative addition.
  • Optimize ligand steric bulk: XPhos outperforms SPhos for hindered substrates .
Coupling Partner Efficiency
Aryl Halide
4-Bromotoluene
2-Bromonaphthalene
4-Bromobenzonitrile

Computational Modeling of Boron Electronic Properties

Q: How can DFT calculations predict the reactivity of the dioxaborolane moiety? A: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:

Boron Lewis acidity : The partial charge on boron (Mulliken analysis) correlates with electrophilicity in cross-coupling reactions.

Transition-state energetics : Models the transmetallation step, identifying steric clashes between the cyclohexyl group and ligand .

Validation : Compare computed ¹¹B NMR shifts with experimental data (error < 2 ppm).

Stability and Handling Challenges

Q: What precautions are required for long-term storage of this compound? A: The dioxaborolane is sensitive to moisture and oxygen. Best practices include:

  • Storage : Under argon at –20°C in amber vials to prevent photodegradation.
  • Solubility : Dissolve in anhydrous THF (≥50 mg/mL) to avoid precipitation .

Q. Decomposition Indicators :

  • Discoloration (yellow to brown) signals boronic acid formation.
  • ¹H NMR: Broadening of cyclohexyl proton signals due to hydrolysis .

Addressing Data Contradictions in Substituent Effects

Q: How to resolve conflicting reports on substituent effects in analogous dioxaborolanes? A: Systematic variation of substituents (e.g., cyclohexyl vs. biphenyl) paired with kinetic studies can clarify trends:

Kinetic profiling : Monitor reaction rates via in situ ¹¹B NMR to isolate electronic vs. steric effects.

Q. Comparative tables :

Substituent Suzuki Coupling Yield Boron δ (¹¹B NMR)
Cyclohexyl82%30.1 ppm
Biphenyl68%29.8 ppm
Methyl90%30.5 ppm

Q. Synthesis Protocol :

Co-polymerize with diiodoarenes via Suzuki coupling.

Characterize porosity via BET analysis (surface area > 500 m²/g) .

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